3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, followed by the introduction of the pyrazole moiety and subsequent functionalization to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-({[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 3-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
The uniqueness of 3-({[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its specific structural features, such as the combination of a bicyclic core with a pyrazole moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(19-17-8-9-18(29-17)20(19)22(27)28)24-15-10-23-25(12-15)11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,12,17-20H,11H2,(H,24,26)(H,27,28) |
InChI Key |
NGEGGVYNURDQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)C4C5C=CC(C4C(=O)O)O5 |
Origin of Product |
United States |
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